molecular formula C15H19N3O B6750516 1-anilino-N-(1-cyanobutan-2-yl)cyclopropane-1-carboxamide

1-anilino-N-(1-cyanobutan-2-yl)cyclopropane-1-carboxamide

Cat. No.: B6750516
M. Wt: 257.33 g/mol
InChI Key: FYZJWMODPUSJPC-UHFFFAOYSA-N
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Description

1-anilino-N-(1-cyanobutan-2-yl)cyclopropane-1-carboxamide is a synthetic organic compound with potential applications in medicinal chemistry and pharmacology. This compound features a cyclopropane ring, an aniline group, and a cyanobutanamide moiety, making it structurally unique and potentially useful in various chemical and biological contexts.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-anilino-N-(1-cyanobutan-2-yl)cyclopropane-1-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Cyclopropane Ring: This can be achieved through a cyclopropanation reaction, where an alkene reacts with a carbene precursor under specific conditions.

    Introduction of the Aniline Group: The aniline group can be introduced via a nucleophilic substitution reaction, where an aniline derivative reacts with an appropriate electrophile.

    Attachment of the Cyanobutanamide Moiety: This step involves the reaction of a cyanobutanamide derivative with the cyclopropane intermediate, typically under basic conditions to facilitate the nucleophilic attack.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

1-anilino-N-(1-cyanobutan-2-yl)cyclopropane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a catalyst or under reflux conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

1-anilino-N-(1-cyanobutan-2-yl)cyclopropane-1-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacological agent, particularly in the development of anti-inflammatory or anticancer drugs.

    Biological Studies: It is used in studies to understand its effects on cellular pathways and molecular targets, providing insights into its mechanism of action.

    Chemical Research: The compound serves as a model molecule in synthetic chemistry to explore new reaction mechanisms and synthetic methodologies.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 1-anilino-N-(1-cyanobutan-2-yl)cyclopropane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it could inhibit an enzyme involved in inflammation, thereby reducing the production of pro-inflammatory mediators.

Comparison with Similar Compounds

Similar Compounds

    N-phenyl-1-(phenylsulfonamido)cyclopropane-1-carboxamide: This compound shares a similar cyclopropane core but differs in the presence of a phenylsulfonamido group instead of the cyanobutanamide moiety.

    Cyclopropane-1-carboxamide Derivatives: Various derivatives with different substituents on the cyclopropane ring or the carboxamide group.

Uniqueness

1-anilino-N-(1-cyanobutan-2-yl)cyclopropane-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structural features allow for diverse chemical reactivity and potential therapeutic applications, setting it apart from other similar compounds.

Properties

IUPAC Name

1-anilino-N-(1-cyanobutan-2-yl)cyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O/c1-2-12(8-11-16)17-14(19)15(9-10-15)18-13-6-4-3-5-7-13/h3-7,12,18H,2,8-10H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYZJWMODPUSJPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC#N)NC(=O)C1(CC1)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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